molecular formula C14H19NO4 B2467438 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248355-07-7

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Numéro de catalogue B2467438
Numéro CAS: 2248355-07-7
Poids moléculaire: 265.309
Clé InChI: PWBBADVEDHUFBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in the modulation of pain signaling pathways.

Mécanisme D'action

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid exerts its analgesic effects by selectively blocking the AT2R, which is expressed on sensory neurons and plays a role in pain signaling. By blocking the AT2R, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid inhibits the release of pain mediators and reduces the sensitivity of sensory neurons to painful stimuli.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce inflammation in animal models of arthritis and to improve vascular function in models of hypertension. These effects may be related to the role of the AT2R in regulating inflammation and vascular tone.

Avantages Et Limitations Des Expériences En Laboratoire

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages as a tool compound for studying pain signaling pathways. It is highly selective for the AT2R, which allows for the specific modulation of this receptor without affecting other signaling pathways. 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is also orally bioavailable, which makes it easy to administer to animals in preclinical studies. However, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has some limitations, including its relatively short half-life and the potential for off-target effects at higher concentrations.

Orientations Futures

There are several potential future directions for research on 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid and related compounds. One area of interest is the development of more potent and selective AT2R antagonists, which could provide greater therapeutic benefits with fewer side effects. Another area of interest is the investigation of the role of the AT2R in other physiological processes, such as inflammation and cardiovascular function. Finally, the use of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid as a tool compound for studying pain signaling pathways could lead to the identification of novel targets for the development of new analgesic drugs.

Méthodes De Synthèse

The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves a multi-step process, which includes the preparation of starting materials, the formation of key intermediates, and the final coupling reaction to produce the target molecule. The synthesis of 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been described in several scientific publications, and the process has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been the subject of extensive scientific research, including preclinical studies and clinical trials. In preclinical studies, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In clinical trials, 4-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been evaluated as a potential treatment for post-herpetic neuralgia, a type of chronic pain that can occur after an episode of shingles.

Propriétés

IUPAC Name

4-ethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-5-9-6-7-10(12(16)17)8-11(9)15-13(18)19-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBADVEDHUFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-4-ethylbenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.